molecular formula C3H9NO B3053872 Trimethylhydroxylamine CAS No. 5669-39-6

Trimethylhydroxylamine

Cat. No. B3053872
CAS RN: 5669-39-6
M. Wt: 75.11 g/mol
InChI Key: QVDVENIYNXDSOK-UHFFFAOYSA-N
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Description

Trimethylhydroxylamine (TMAO) is a nitrogenous organic compound with the chemical formula (CH3)3NO. It is a tertiary amine oxide and a colorless liquid with a fishy odor. TMAO is used in various scientific research applications due to its unique properties and mechanism of action.

Scientific Research Applications

Amino Acid Incorporation in Bacterial Cells

Trimethylhydroxylamine's influence on amino acid incorporation has been observed in studies involving bacteria. Eisensatadt & Lengyel (1966) found that hydroxylamine inhibited amino acid incorporation directed by f2 bacteriophage RNA in Escherichia coli extracts when N5-formyltetrahydrofolate was added, but had no effect when formylmethionyl transfer RNA was added. This suggests a role for hydroxylamine in bacterial protein synthesis processes (Eisensatadt & Lengyel, 1966).

Chemical Derivatization in Metabolomics

In metabolomics, trimethylsilyation, involving trimethylhydroxylamine, is used for chemical derivatization. Kim et al. (2011) demonstrated that mimosine can be converted into dehydroalanine during the trimethylsilyating process, indicating the chemical's potential impact on metabolomic analysis and amino acid chemistry (Kim et al., 2011).

Molecular Release Mechanisms in Chemistry and Biology

The trimethyl lock mechanism, related to trimethylhydroxylamine, is significant in molecular release in chemistry and biology. Levine & Raines (2012) describe how unfavorable steric interactions in the trimethyl lock encourage lactonization, influencing drug release and chemical reactions in biological systems (Levine & Raines, 2012).

Molecular Structure Studies

Studies on the molecular structures of various hydroxylamines, including N,N,O-trimethylhydroxylamine, have been conducted to understand their conformations and bond lengths. Rankin et al. (1981) found that the N-O bond lengths increase with methyl substitution in these molecules, which is crucial for understanding their chemical behavior and reactivity (Rankin et al., 1981).

Fluorophore Synthesis

Trimethylhydroxylamine derivatives have applications in fluorophore synthesis. Chandran, Dickson, & Raines (2005) described the synthesis of latent fluorophores based on the trimethyl lock, showcasing the chemical's potential in developing new fluorescent molecules for biological research (Chandran et al., 2005).

properties

IUPAC Name

N-methoxy-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDVENIYNXDSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205250
Record name Trimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylhydroxylamine

CAS RN

5669-39-6
Record name Trimethylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
DWH Rankin, MR Todd, FG Riddell… - Journal of Molecular …, 1981 - Elsevier
… It should be noted that the CNC angle in trimethylhydroxylamine could not be refined, and was fixed at the angle found in trimethylamine [ 171. If that angle was in fact substantiaIIy less …
Number of citations: 42 www.sciencedirect.com
LW Jones, RT Major - Journal of the American Chemical Society, 1928 - ACS Publications
… It has been shown that , , -trimethylhydroxylamine is a comparatively stable compound … The decomposition of , , -trimethylhydroxylamine when heated with hydrochloric acid has been …
Number of citations: 6 pubs.acs.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
A Maschke, BS Shapiro, FW Lampe - Journal of the American …, 1964 - ACS Publications
… by successive addition to form trimethylhydroxylamine-dg. … to nitrosomethane-ds to form trimethylhydroxylamine-dg is in … After the nitric oxide is consumed, trimethylhydroxylamine-dg …
Number of citations: 28 pubs.acs.org
WR Dunstan, E Goulding - Journal of the Chemical Society …, 1899 - pubs.rsc.org
… alcohol, forming the hydriodide of n trimethylhydroxylamine and trihydroxylamine hydriodide, (NH,… ‘6 trimethylhydroxylamine ” and of its salts. Our account of this remarkable reaction has …
Number of citations: 35 pubs.rsc.org
TC Bissot, DH Campbell, RW Parry - Journal of the American …, 1958 - ACS Publications
… Despite the formalsimilarity, the pyrolysis of ,N,N-trimethylhydroxylamine-borane must differ significantly from that suggested for the O-methyl and , -dimethyl derivatives. The absence of …
Number of citations: 14 pubs.acs.org
N Tanaka, J Oike, K Shibuya, S Kudoh… - Research on chemical …, 1998 - Springer
… (CH3)zNONO into (CH3)2NO and NO~ which is followed by the recombination of(CH3)2NO with CH3 coexisting in a cryogenic Ar matrix cage to produce N,N,O-trimethylhydroxylamine, …
Number of citations: 4 link.springer.com
B Lindegård, L Mathiasson, JÅ Jönsson… - … of Chromatography A, 1990 - Elsevier
… and O,N,N-trimethylhydroxylamine from TMAO and diethylamine … Peak 3 is probably a result of a Meisenheimer” rearrangement of the amine N-oxide to O,N,N-trimethylhydroxylamine …
Number of citations: 4 www.sciencedirect.com
TC Bissot, RW Parry, DH Campbell - Journal of the American …, 1957 - ACS Publications
Free hydroxylamine and all its O-and N-methyl derivatives havebeen prepared in pure form. Melting points, vapor pressures and heats ofvaporization have been determined for the …
Number of citations: 155 pubs.acs.org
WB Jennings, SD Worley - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… The MNDO method gave energy minima for hydroxylamine and trimethylhydroxylamine corresponding to both cis- and trans-conformations around the N-0 bond (Figure), though the …
Number of citations: 9 pubs.rsc.org

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